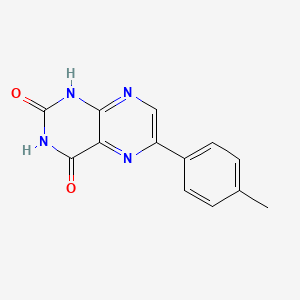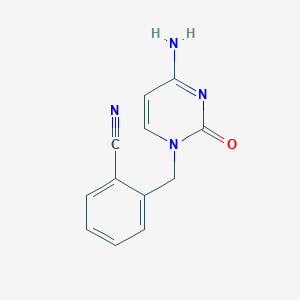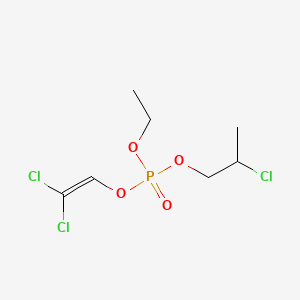
2-Chloropropyl 2,2-dichloroethenyl ethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloropropyl 2,2-dichloroethenyl ethyl phosphate is an organophosphate compound known for its diverse applications in various fields. This compound is characterized by its unique chemical structure, which includes a phosphate group bonded to a 2-chloropropyl and a 2,2-dichloroethenyl group. It is commonly used in industrial and scientific research due to its reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropropyl 2,2-dichloroethenyl ethyl phosphate typically involves the reaction of 2-chloropropanol with 2,2-dichloroethenyl ethyl phosphate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The raw materials are fed into the reactor, and the product is continuously collected, purified, and stored for further use.
化学反応の分析
Types of Reactions
2-Chloropropyl 2,2-dichloroethenyl ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of substituted phosphates.
科学的研究の応用
2-Chloropropyl 2,2-dichloroethenyl ethyl phosphate is utilized in several scientific research areas:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research explores its potential use in developing pharmaceuticals and as a tool for studying biochemical pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloropropyl 2,2-dichloroethenyl ethyl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to a range of biological effects.
類似化合物との比較
Similar Compounds
Tris(2-chloroethyl) phosphate (TCEP): Another organophosphate compound with similar flame-retardant properties.
Tris(2-chloropropyl) phosphate (TCPP): Used in similar applications, including as a flame retardant and plasticizer.
Uniqueness
2-Chloropropyl 2,2-dichloroethenyl ethyl phosphate is unique due to its specific chemical structure, which imparts distinct reactivity and functional properties. Its combination of chlorinated groups and phosphate moiety makes it particularly effective in certain industrial and research applications.
特性
CAS番号 |
64050-69-7 |
|---|---|
分子式 |
C7H12Cl3O4P |
分子量 |
297.5 g/mol |
IUPAC名 |
2-chloropropyl 2,2-dichloroethenyl ethyl phosphate |
InChI |
InChI=1S/C7H12Cl3O4P/c1-3-12-15(11,13-4-6(2)8)14-5-7(9)10/h5-6H,3-4H2,1-2H3 |
InChIキー |
GOHSLGACEPJJHI-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(OCC(C)Cl)OC=C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


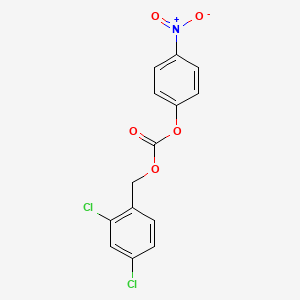


![Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B14501358.png)
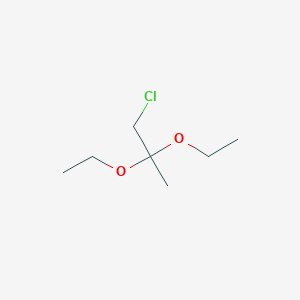
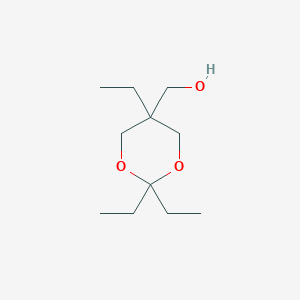
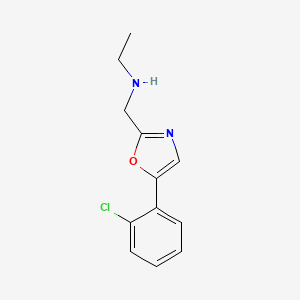
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride](/img/structure/B14501386.png)
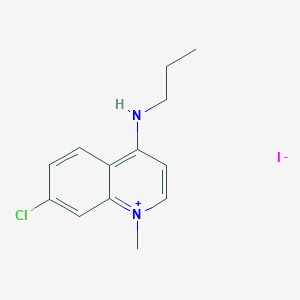
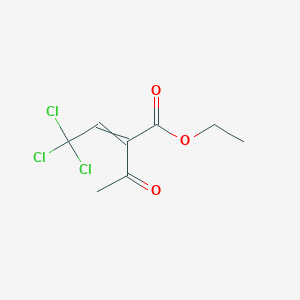
![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)

